REACTION_CXSMILES
|
O.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([S:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]=1[C:7]#[N:8])([O-])=O.Cl[Sn]Cl>COCCOCCOC.Cl>[NH2:2][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([S:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]=1[C:7]#[N:8]
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Name
|
|
Quantity
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11.53 g
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Type
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reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
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35 mL
|
Type
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solvent
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The water bath was removed
|
Type
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STIRRING
|
Details
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the reaction was stirred at room temperature for 0.5 h
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Duration
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0.5 h
|
Type
|
ADDITION
|
Details
|
This reaction mixture was poured into
|
Type
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STIRRING
|
Details
|
a vigorously stirring
|
Type
|
ADDITION
|
Details
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mixture of 100 mL of 50% NaOH and 300 g of crushed ice
|
Type
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FILTRATION
|
Details
|
Precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1N NaOH and water
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel with methylene chloride
|
Type
|
CUSTOM
|
Details
|
resulted in 2.3 g (68%) of 2-amino-6-(phenylthio)benzonitrile as a white solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C#N)C(=CC=C1)SC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |